molecular formula C23H20N2O2S B11352270 N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(propan-2-yloxy)benzamide

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(propan-2-yloxy)benzamide

Cat. No.: B11352270
M. Wt: 388.5 g/mol
InChI Key: VRDQMPGQULFGAQ-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(propan-2-yloxy)benzamide is a compound that features a benzothiazole moiety, which is a privileged bicyclic heterocyclic structure. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(propan-2-yloxy)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(propan-2-yloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzothiazole moiety to benzothiazoline.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution can be carried out using reagents like bromine or nitric acid, while nucleophilic substitution may involve reagents like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce benzothiazoline derivatives.

Scientific Research Applications

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(propan-2-yloxy)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(propan-2-yloxy)benzamide involves its interaction with specific molecular targets and pathways. For instance, benzothiazole derivatives are known to inhibit enzymes such as carbonic anhydrase and glutamate transporters . The compound may also interact with receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(propan-2-yloxy)benzamide is unique due to its specific substitution pattern and the presence of the propan-2-yloxy group. This structural feature may contribute to its distinct biological activities and applications compared to other benzothiazole derivatives.

Properties

Molecular Formula

C23H20N2O2S

Molecular Weight

388.5 g/mol

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-propan-2-yloxybenzamide

InChI

InChI=1S/C23H20N2O2S/c1-15(2)27-19-13-9-16(10-14-19)22(26)24-18-11-7-17(8-12-18)23-25-20-5-3-4-6-21(20)28-23/h3-15H,1-2H3,(H,24,26)

InChI Key

VRDQMPGQULFGAQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3

Origin of Product

United States

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